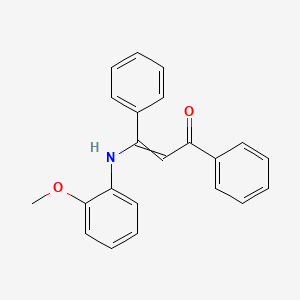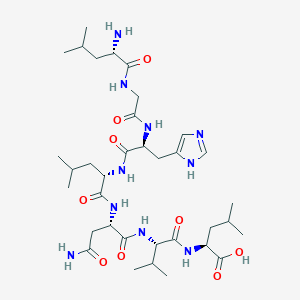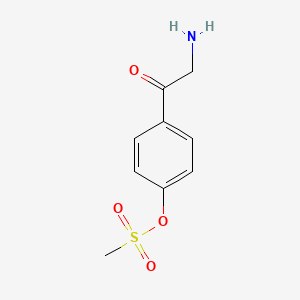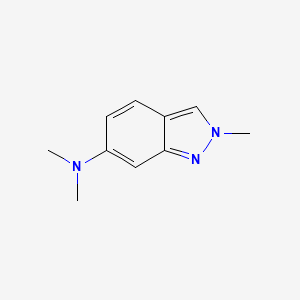![molecular formula C23H32N2O7 B12624217 2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B12624217.png)
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide is a complex organic compound that features a spirochromene structure. This compound is notable for its unique chemical architecture, which includes a spiro linkage between a chromene and a piperidine ring. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide typically involves multiple steps. One common approach is the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This method allows for the construction of the spirooxindole skeleton with moderate enantioselectivity (30%-58% ee).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis.
化学反応の分析
Types of Reactions
2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent due to its unique structure and biological activities.
Industry: Could be used in the development of new materials or as a catalyst in organic reactions.
作用機序
The mechanism of action for 2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that similar compounds can inhibit enzymes like DNA gyrase and CDK 6, which are involved in bacterial replication and cell cycle regulation, respectively . This inhibition can lead to antibacterial and anticancer effects.
類似化合物との比較
Similar Compounds
2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile: Known for its antibacterial and anticancer activities.
Isatin-based oxo-spiro chromene Schiff’s bases: These compounds also exhibit significant biological activities, including antibacterial and anticancer properties.
Uniqueness
2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide is unique due to its specific spiro linkage and the presence of both chromene and piperidine rings. This structural complexity can lead to diverse biological activities and makes it a valuable compound for further research and development.
特性
分子式 |
C23H32N2O7 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N,N-bis(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C23H32N2O7/c1-17(26)24-8-6-23(7-9-24)15-20(27)19-5-4-18(14-21(19)32-23)31-16-22(28)25(10-12-29-2)11-13-30-3/h4-5,14H,6-13,15-16H2,1-3H3 |
InChIキー |
DMGJAVKDHQHAQP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N(CCOC)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12624147.png)
![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)

![1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624177.png)

![2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B12624192.png)
![Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B12624198.png)
![3-[(4-Chlorophenyl)methyl]-4-ethylpyridine](/img/structure/B12624199.png)
![5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12624205.png)

![3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12624209.png)
methanone](/img/structure/B12624211.png)
![3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid](/img/structure/B12624216.png)
